molecular formula C17H20Cl2N2O3S B267805 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide

4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide

Cat. No. B267805
M. Wt: 403.3 g/mol
InChI Key: WHNDRTYJGRKQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide, also known as DCBE, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has been studied for its potential use as a therapeutic agent in the treatment of cancer, diabetes, and Alzheimer's disease. In cancer research, 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has also been studied for its ability to regulate blood glucose levels in diabetic mice. Additionally, 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has been shown to have neuroprotective effects in a mouse model of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in tumor growth and survival. 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In diabetic mice, 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in glucose metabolism.
Biochemical and Physiological Effects:
4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has been shown to induce apoptosis (programmed cell death) and inhibit cell migration and invasion. 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has also been shown to decrease tumor growth in vivo. In diabetic mice, 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has been shown to decrease blood glucose levels and improve insulin sensitivity. Additionally, 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has been shown to improve cognitive function in a mouse model of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has also been shown to have low toxicity in vitro and in vivo. However, 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to cells or animals. Additionally, 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in a clinical setting are not yet known.

Future Directions

There are several future directions for research on 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide. One area of interest is the development of 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide derivatives with improved solubility and bioavailability. Another area of interest is the exploration of 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide's potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more research is needed to understand the mechanism of action of 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide, or 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide, is a chemical compound with potential applications in the field of medicine. 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has been studied for its ability to inhibit tumor growth, regulate blood glucose levels, and improve cognitive function. While 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide has several advantages for lab experiments, it also has limitations, and more research is needed to understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide can be synthesized by reacting 3,5-dichloro-4-ethoxybenzylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide as a white solid with a melting point of approximately 150-155°C.

properties

Product Name

4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide

Molecular Formula

C17H20Cl2N2O3S

Molecular Weight

403.3 g/mol

IUPAC Name

4-[2-[(3,5-dichloro-4-ethoxyphenyl)methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C17H20Cl2N2O3S/c1-2-24-17-15(18)9-13(10-16(17)19)11-21-8-7-12-3-5-14(6-4-12)25(20,22)23/h3-6,9-10,21H,2,7-8,11H2,1H3,(H2,20,22,23)

InChI Key

WHNDRTYJGRKQFJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)CNCCC2=CC=C(C=C2)S(=O)(=O)N)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCCC2=CC=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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